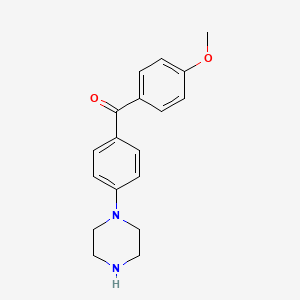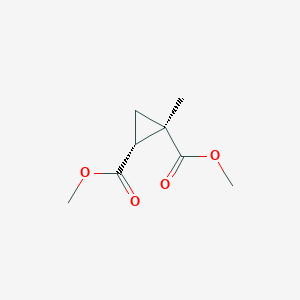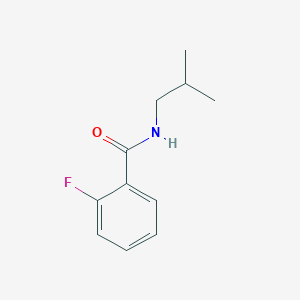
2-Fluoro-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-isobutylbenzamide is an organic compound with the molecular formula C₁₁H₁₄FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and an isobutyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-fluoro-N-isobutyl-benzamide, typically involves the condensation of benzoic acids with amines. One efficient method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-isobutylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other aromatic compounds.
Applications De Recherche Scientifique
2-Fluoro-N-isobutylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of benzamide, 2-fluoro-N-isobutyl- is not well-documented. like other benzamide derivatives, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, without the fluorine and isobutyl substitutions.
2-Fluorobenzamide: Similar structure but lacks the isobutyl group.
N-Isobutylbenzamide: Similar structure but lacks the fluorine atom.
Uniqueness
2-Fluoro-N-isobutylbenzamide is unique due to the presence of both the fluorine atom and the isobutyl group. These substitutions can significantly alter the compound’s chemical and biological properties, making it distinct from other benzamide derivatives.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
2-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clé InChI |
MJQFYCQZAQWCAS-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1F |
SMILES canonique |
CC(C)CNC(=O)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


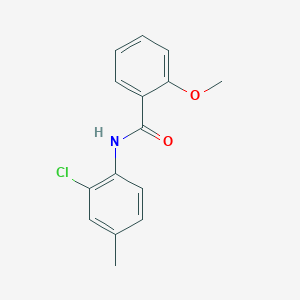

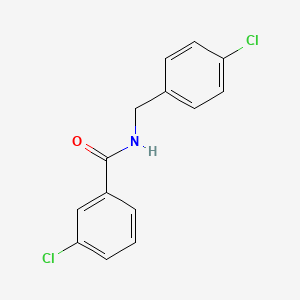
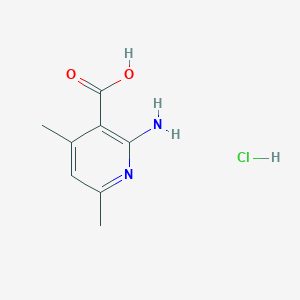
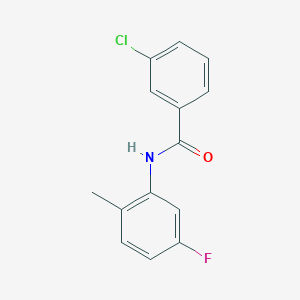
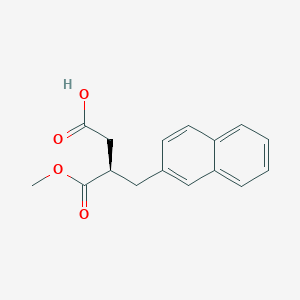
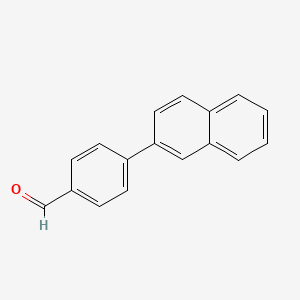
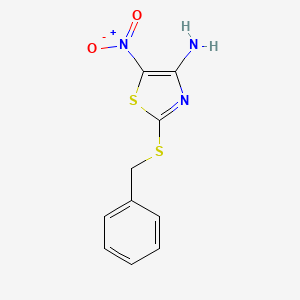
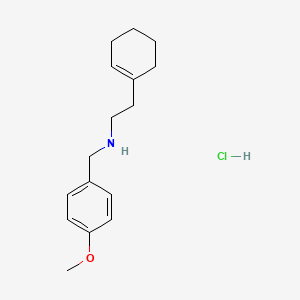
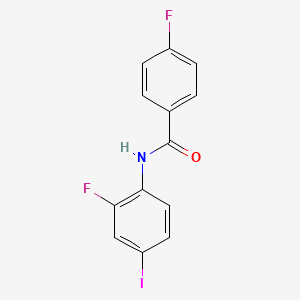
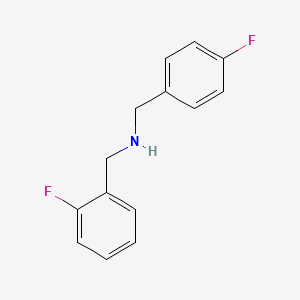
![2-{9,11-Dibromo-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}acetic acid](/img/structure/B1634647.png)
